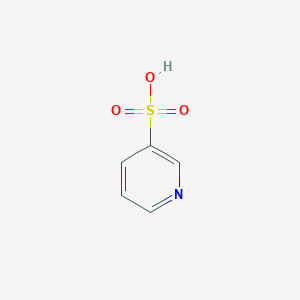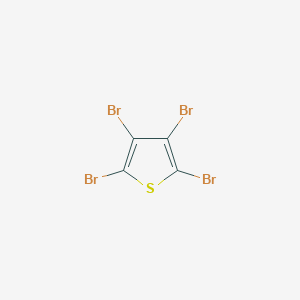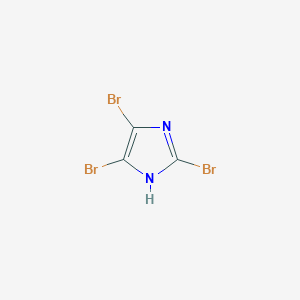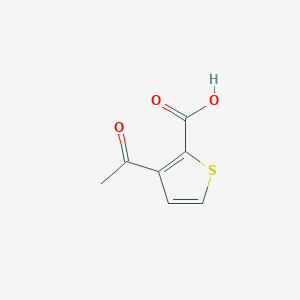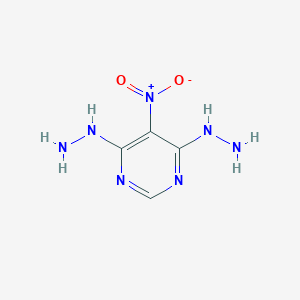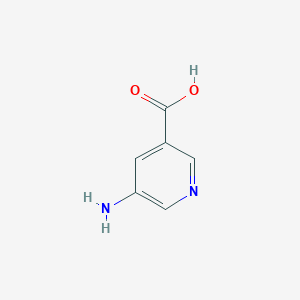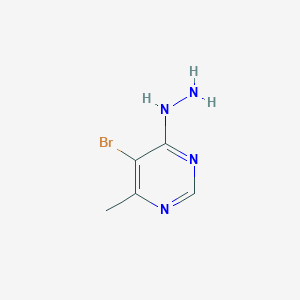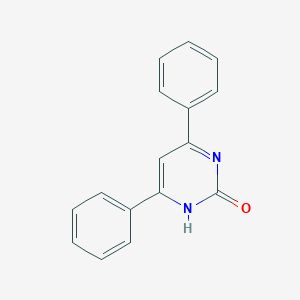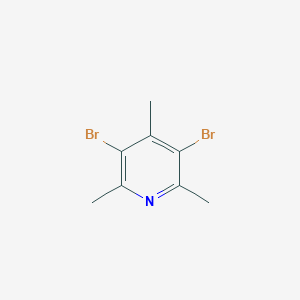
3,5-Dibromo-2,4,6-trimetilpiridina
Descripción general
Descripción
3,5-Dibromo-2,4,6-trimethylpyridine is a brominated derivative of 2,4,6-trimethylpyridine. It is a heterocyclic aromatic compound with the molecular formula C8H9Br2N and a molecular weight of 278.97 g/mol . This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and three methyl groups at the 2, 4, and 6 positions on the pyridine ring .
Aplicaciones Científicas De Investigación
3,5-Dibromo-2,4,6-trimethylpyridine has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2,4,6-trimethylpyridine can be synthesized through the bromination of 2,4,6-trimethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid and trifluoroacetic acid. The reaction is typically carried out at 50°C for 48 hours . The reaction mixture is then poured into crushed ice, made alkaline with sodium hydroxide, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The residue is purified on silica gel to afford the product as white crystals .
Industrial Production Methods
Industrial production methods for 3,5-Dibromo-2,4,6-trimethylpyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2,4,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Zinc dust and hydrochloric acid are typical reducing agents.
Major Products Formed
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets . The methyl groups can enhance the lipophilicity of the compound, facilitating its passage through cell membranes . These properties make it a valuable scaffold for drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylpyridine: Lacks bromine atoms, making it less reactive in substitution reactions.
3,5-Dicyano-2,4,6-trimethylpyridine: Contains cyano groups instead of bromine, leading to different reactivity and applications.
3,5-Diamino-2,4,6-trimethylpyridine: Contains amino groups, which can participate in hydrogen bonding and increase solubility in water.
Uniqueness
3,5-Dibromo-2,4,6-trimethylpyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and enable the formation of a wide range of derivatives through substitution reactions . Its combination of bromine and methyl groups also provides a balance of reactivity and stability, making it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
3,5-dibromo-2,4,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYLSYVJQNXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355783 | |
| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-56-5 | |
| Record name | 3,5-Dibromo-2,4,6-trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


